N-benzhydryl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
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Overview
Description
N-benzhydryl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a complex chemical compound with a unique structure that offers promising avenues for research in diverse fields ranging from medicine to material science. This compound belongs to the benzhydryl group of organic compounds, which are characterized by the presence of a diphenylmethane structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves multiple steps, including the preparation of intermediate compounds. One common method involves the reaction of benzhydryl chloride with 6-hydroxy-nicotinamide in the presence of a base to form the benzhydryl-nicotinamide intermediate. This intermediate is then reacted with tetrahydro-2H-pyran-4-ylmethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl or nicotinamide moieties using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, lithium diisopropylamide
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups .
Scientific Research Applications
N-benzhydryl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-benzhydryl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: A benzhydryl compound with antihistamine properties.
Fexofenadine: Another benzhydryl compound used as an antihistamine.
Sertraline: A tetrahydronaphthalene derivative with antidepressant properties.
Uniqueness
N-benzhydryl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Unlike other benzhydryl compounds, it possesses a nicotinamide moiety, which enhances its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
N-benzhydryl-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c28-25(22-11-12-23(26-17-22)30-18-19-13-15-29-16-14-19)27-24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-12,17,19,24H,13-16,18H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVFRIIEBZEFHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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